Product packaging for 2-Ethyl-5-fluoroaniline(Cat. No.:CAS No. 1369899-15-9)

2-Ethyl-5-fluoroaniline

Cat. No.: B1454880
CAS No.: 1369899-15-9
M. Wt: 139.17 g/mol
InChI Key: FCUKQQYXNBXCOK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Fluoroaniline (B8554772) Chemistry

The field of fluoroaniline chemistry is a specialized branch of organofluorine chemistry, which began to flourish in the mid-20th century. The introduction of fluorine into organic molecules was initially a significant synthetic challenge. Early methods were often harsh and limited in scope. However, the unique properties conferred by the fluorine atom—such as high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—drove chemists to develop more sophisticated and selective fluorination techniques.

Anilines, as fundamental building blocks in organic synthesis, were natural candidates for these new methods. The synthesis of simple fluoroanilines, such as the isomers of fluoroaniline, paved the way for more complex derivatives. The evolution of this field saw the development of methods to introduce fluorine at specific positions on the aniline (B41778) ring, as well as the synthesis of anilines bearing fluorinated substituents. This progress was crucial for the systematic investigation of how fluorine substitution impacts the physical, chemical, and biological properties of aniline derivatives. Over time, the synthesis of specifically substituted compounds like 2-Ethyl-5-fluoroaniline became feasible, allowing for their exploration in various scientific domains.

Broad Significance of Fluoroaniline Derivatives in Contemporary Research

Fluoroaniline derivatives are of considerable importance in modern scientific research, primarily due to the profound influence of the fluorine atom on molecular properties. The incorporation of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. bloomtechz.com These modifications are highly sought after in medicinal chemistry and drug discovery.

In medicinal chemistry, fluoroaniline moieties are integral to the design of novel therapeutic agents. They serve as key intermediates in the synthesis of a wide array of pharmaceuticals, including antibiotics, antiviral medications, and anti-inflammatory drugs. bloomtechz.com Specifically, fluoroaniline-based compounds have shown significant promise in the development of targeted cancer therapies. bloomtechz.comsci-hub.senih.gov Researchers have explored their use as kinase inhibitors, angiogenesis inhibitors, and DNA repair inhibitors to combat cancer cell proliferation. bloomtechz.com Furthermore, modifying existing chemotherapy agents with fluoroaniline groups has been shown to improve drug uptake and retention in tumor tissues. bloomtechz.com Beyond therapeutics, these compounds are valuable in diagnostics, contributing to the development of new imaging agents and fluorescent probes for cancer detection and biological studies. bloomtechz.com

In materials science, the unique electronic properties of fluoroanilines are harnessed to create advanced materials and polymers with specific characteristics. smolecule.com They are also used as building blocks for agrochemicals and specialty dyes. The versatility and reactivity of fluoroanilines make them indispensable precursors in the synthesis of more complex organic molecules for a wide range of research applications.

Scope and Research Directions for this compound

This compound is a specific derivative that has emerged as a valuable intermediate in targeted research areas, particularly in the synthesis of biologically active compounds. Its chemical structure, featuring an ethyl group and a fluorine atom on the aniline ring, allows for precise molecular interactions and further chemical modifications.

Current research involving this compound is largely focused on its application as a precursor in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Patent literature indicates that this compound is a key starting material for creating novel pyrrolopyridazine compounds designed as kinase inhibitors. chiralen.com

Another significant research direction for this compound is in the synthesis of quinoxaline (B1680401) derivatives. chiralen.com Quinoxalines are a class of heterocyclic compounds known for their diverse pharmacological activities. By using this compound as a building block, researchers can synthesize new quinoxaline-based molecules with potential therapeutic applications. The future scope for this compound likely involves its continued use in the synthesis of complex heterocyclic systems for drug discovery and the exploration of its potential in creating new materials with tailored properties.

Properties of this compound

PropertyValue
CAS Number 1369899-15-9 chiralen.com
Molecular Formula C8H10FN chiralen.comnih.gov
Molecular Weight 139.17 g/mol chiralen.com
MDL Number MFCD22480986 chiralen.com
Storage Temperature 2-8°C chiralen.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FN B1454880 2-Ethyl-5-fluoroaniline CAS No. 1369899-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUKQQYXNBXCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethyl 5 Fluoroaniline and Analogues

Classic Approaches to Aniline (B41778) Synthesis Incorporating Halogenation

Classical methods for synthesizing halogenated anilines often involve electrophilic aromatic substitution on aniline or its derivatives. However, the high reactivity of the aniline ring can lead to issues with regioselectivity and over-halogenation. nih.gov To control the reaction, the amino group is often protected, for example, as an acetanilide, before halogenation. This protection moderates the activating effect of the amino group and directs the substitution. Subsequent deprotection yields the desired halogenated aniline. beilstein-journals.org

Another classic route is the Sandmeyer reaction, which allows for the introduction of a halogen, including fluorine (via the Balz-Schiemann reaction), onto an aromatic ring starting from an aryl amine. google.com This multi-step process involves diazotization of the amine followed by decomposition of the diazonium salt in the presence of a suitable halide source. google.com

Direct halogenation of unprotected anilines can also be achieved under specific conditions. For instance, copper(II) chloride has been used for the para-chlorination of aniline. beilstein-journals.org The reaction is believed to proceed through the oxidation of aniline by Cu(II), followed by the addition of the chloride. beilstein-journals.org Similarly, methods for the regioselective bromination and chlorination of unprotected anilines using copper halides in ionic liquids have been developed to provide safer and more environmentally friendly alternatives. beilstein-journals.org

A summary of classical halogenation approaches is presented below:

MethodDescriptionKey Features
Electrophilic Halogenation of Protected AnilinesThe amino group is protected (e.g., as an acetanilide) to control reactivity and regioselectivity before halogenation, followed by deprotection. beilstein-journals.orgImproved regioselectivity; requires additional protection/deprotection steps. beilstein-journals.org
Sandmeyer/Balz-Schiemann ReactionConversion of an amino group to a diazonium salt, which is then substituted by a halide. The Balz-Schiemann reaction is specific for fluorine introduction. google.comVersatile for introducing various halogens; involves potentially unstable diazonium intermediates. google.com
Direct Halogenation with Metal HalidesUse of reagents like copper(II) chloride to directly halogenate unprotected anilines, often with specific regioselectivity. beilstein-journals.orgAvoids protection steps; regioselectivity is dependent on the metal and reaction conditions. beilstein-journals.org

Advanced Synthetic Strategies for Aromatic Fluorination and Ethylation

Modern synthetic chemistry offers more sophisticated and selective methods for introducing fluorine and ethyl groups onto aromatic rings, which are crucial for producing compounds like 2-ethyl-5-fluoroaniline.

The synthesis of specifically substituted anilines like this compound often necessitates a multi-step approach to ensure correct regiochemistry. Such a sequence might start with a commercially available, appropriately substituted precursor, such as a fluorinated nitrobenzene (B124822) or a bromo-fluoro-aniline derivative. nih.gov For example, a synthesis could begin with 2-bromo-5-fluoro-aniline, which then undergoes further functionalization. nih.govacs.org The sequence of reactions, including halogenation, nitration, reduction, and alkylation, must be carefully planned to achieve the desired 2,5-substitution pattern. The regioselectivity of each step is critical, and protecting groups may be employed to direct subsequent transformations. researchgate.net

A common and efficient method for preparing anilines is the catalytic reduction of the corresponding nitroaromatic compounds. google.com For the synthesis of this compound, a precursor like 1-ethyl-4-fluoro-2-nitrobenzene would be required. The reduction of the nitro group is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum-based catalysts. google.comnih.gov

Recent advancements have focused on developing more sustainable and efficient catalytic systems. Iron-based catalysts, for example, have gained attention as a more environmentally benign and cost-effective alternative to precious metal catalysts. nih.govumich.edu These systems can exhibit high functional group tolerance, allowing for the selective reduction of a nitro group in the presence of other sensitive functionalities, such as halogens. nih.govumich.edu

Below is a table summarizing various catalytic systems for nitro group reduction:

Catalyst SystemReductantKey Features
Palladium on Carbon (Pd/C)Hydrogen gas (H₂)Widely used, highly efficient, but can sometimes lead to dehalogenation. nih.gov
Raney NickelHydrogen gas (H₂)Cost-effective and highly active. google.com
Iron Oxides (e.g., MMIO)Formic AcidBase-free, reusable, and sustainable iron catalyst system with high tolerance for sensitive functional groups. umich.edu
Tin(II) Chloride (SnCl₂)Hydrochloric Acid (HCl)A classic stoichiometric reductant, useful in laboratory-scale synthesis. mdpi.com

The formation of the aryl-fluorine bond is a significant challenge in organic synthesis due to the high bond dissociation energy of the C-F bond. ciac.jl.cn Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose. Palladium- and nickel-catalyzed reactions are prominent in this area. ciac.jl.cneie.gr

Palladium-catalyzed fluorination often involves the use of aryl triflates or bromides as starting materials with a fluoride (B91410) source. beilstein-journals.org The development of specialized ligands is crucial for the success of these reactions, enabling the fluorination of a broad range of substrates with high selectivity. beilstein-journals.org Nickel catalysts, being more electron-rich than palladium, can activate the strong C-F bond in aryl fluorides, making them suitable for cross-coupling reactions with various partners, although this is more relevant for modifying already fluorinated aromatics. nih.gov

Copper-catalyzed reactions also provide a viable route for aryl-fluorine bond formation. beilstein-journals.org These methods can be advantageous due to the lower cost of copper compared to palladium.

One-Pot and Domino Reaction Strategies for Functionalized Fluoroanilines

To improve efficiency and sustainability, one-pot and domino (or cascade) reaction strategies are increasingly being developed. These approaches combine multiple reaction steps into a single operation without isolating intermediates, which saves time, resources, and reduces waste. rsc.orgrsc.org

Recently, a domino reaction for the synthesis of functionalized ortho-fluoroanilines has been reported. This metal-free, four-step domino process starts from simple acyclic precursors and allows for the construction of the benzene (B151609) ring while simultaneously installing the amine and fluorine groups. rsc.orgresearchgate.net Such strategies are highly atom- and cost-efficient and can overcome regioselectivity issues often encountered in traditional methods. rsc.org

Cascade reactions that combine nitro reduction with subsequent cyclization or condensation are also valuable. For instance, an iron-catalyzed transfer hydrogenation of a nitroarene can be followed by an acid-catalyzed Paal-Knorr condensation in a one-pot process to synthesize pyrroles. nih.gov Similar strategies could be envisioned for the synthesis of other heterocyclic structures derived from fluoroanilines.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. sphinxsai.com In the context of this compound synthesis, this involves several key considerations:

Catalysis: The use of catalysts, particularly those based on earth-abundant and non-toxic metals like iron, is preferred over stoichiometric reagents. nih.govumich.edu Catalyst-free methods, where possible, also represent a green approach. rsc.orgdntb.gov.ua

Solvents: Efforts are made to replace hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids. beilstein-journals.orgrsc.orgresearchgate.net Solvent-free conditions, such as in grindstone chemistry, are also an attractive option. researchgate.net

Atom Economy: One-pot and domino reactions are designed to maximize atom economy by incorporating most or all of the atoms from the starting materials into the final product, thus minimizing waste. rsc.orgsphinxsai.com

Energy Efficiency: The use of energy-efficient techniques like microwave irradiation or ultrasound can shorten reaction times and reduce energy consumption compared to conventional heating. rsc.orgdntb.gov.uaresearchgate.net

Renewable Feedstocks: While not yet widely implemented for this specific class of compounds, the future of green chemistry will likely involve the use of biomass-derived starting materials.

An example of a green approach is the catalyst-free, one-pot synthesis of functionalized dihydropyridines using 2-fluoroaniline (B146934) in aqueous ethanol under ultrasound irradiation, which highlights several of these principles. rsc.org

Reaction Mechanisms and Chemical Reactivity of 2 Ethyl 5 Fluoroaniline

Nucleophilic Aromatic Substitution (SNAr) Pathways Directed by Fluorine

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. In 2-Ethyl-5-fluoroaniline, the fluorine atom can act as a leaving group in SNAr reactions, allowing for the introduction of other functional groups. smolecule.com These reactions typically require an electron-withdrawing substituent positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.org While the amino group is activating, the fluorine itself is an electron-withdrawing group, which can facilitate nucleophilic attack under certain conditions.

The reactivity of fluoroaromatic compounds in SNAr reactions is well-documented. For instance, reactions of fluorinated anilines with reagents like tetrakis(dimethylamido)titanium (Ti(NMe2)4) can lead to defluoroamination, where a fluorine atom ortho to the amino group is replaced by a dimethylamino group. vt.edu This highlights the directing effect of the amino group in activating an ortho-positioned fluorine for nucleophilic substitution. Although the fluorine in this compound is in the meta position relative to the amino group, its reactivity in SNAr reactions can still be exploited, especially with strong nucleophiles and under forcing conditions. The substitution of the fluorine atom allows for the introduction of various functionalities, expanding the synthetic utility of the parent molecule. evitachem.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

ReactantNucleophileConditionsProduct
2,4,6-trinitrochlorobenzeneNaOH (aq)Room Temperature2,4,6-trinitrophenol
2,4-dinitrofluorobenzeneProtein (terminal NH2)-Labeled Protein
o-fluoroaniline derivativeTi(NMe2)4Mesitylene, 120 °CN,N-dimethyl-o-phenylenediamine derivative

This table provides illustrative examples of SNAr reactions and is not specific to this compound.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. The regioselectivity of EAS on the this compound ring is governed by the directing effects of the substituents. The amino group is a powerful activating group and is ortho, para-directing. The ethyl group is also an activating, ortho, para-director. Conversely, the fluorine atom is a deactivating group but is also ortho, para-directing.

The synergistic and antagonistic effects of these groups determine the position of electrophilic attack. The amino group's strong activating and directing influence will likely dominate, favoring substitution at the positions ortho and para to it (positions 4 and 6). The ethyl group at position 2 will sterically hinder attack at position 3. The fluorine at position 5 deactivates the ring but directs ortho and para, which corresponds to positions 4 and 6 relative to the fluorine. Therefore, electrophilic attack is most likely to occur at position 4 and position 6, with the electronic activation from the amino group being the primary driver.

For example, in similar aniline (B41778) derivatives, the amino group activates the ring towards electrophiles, though electron-withdrawing halogens can diminish this reactivity. The substitution pattern in 2,3-dichloro-5-fluoroaniline (B13659251) directs electrophilic attacks to the 4- and 6-positions due to the meta/para-directing effects of the chloro and fluoro substituents.

Oxidative and Reductive Reactivity of the Amine Moiety

The amino group of this compound is susceptible to both oxidation and reduction. Oxidation can lead to the formation of nitroso or nitro derivatives. smolecule.com For instance, the oxidation of fluoroanilines with reagents like potassium ferricyanide (B76249) and potassium hydroxide (B78521) can yield fluoroazobenzenes and fluorophenazines. cdnsciencepub.com The oxidation potential of anilines can be measured electrochemically, and it is influenced by the nature and position of substituents on the aromatic ring. rsc.org

Conversely, the amino group can be formed via the reduction of a corresponding nitro group. This is a common synthetic route for preparing anilines. Catalytic hydrogenation, for example using H₂ over a palladium-carbon catalyst, is an effective method for this transformation.

Alkylation and Acylation Reactions of the Amino Group

The amino group in this compound readily undergoes alkylation and acylation reactions. These reactions involve the nucleophilic attack of the nitrogen atom on an electrophilic carbon.

Alkylation: N-alkylation of aromatic amines can be achieved using various methods, including reactions with alkyl halides. google.com Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another common strategy for N-alkylation. sciengine.com

Acylation: The amino group can be acylated by reacting it with acyl chlorides or acid anhydrides to form amides. d-nb.infoevitachem.com This reaction is often used to protect the amino group during other transformations or to synthesize more complex molecules. For example, the reaction of an aniline with benzoyl chloride yields the corresponding benzamide. d-nb.info Friedel-Crafts acylation is a method to introduce an acyl group onto an aromatic ring, but direct acylation of the amino group is a more common reaction for anilines themselves. researchgate.net

Formation and Reactivity of Diazonium Salts from this compound

Primary aromatic amines like this compound react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form diazonium salts. lkouniv.ac.inmasterorganicchemistry.com This process is known as diazotization. The resulting diazonium ion (Ar-N₂⁺) is a versatile intermediate in organic synthesis because the dinitrogen moiety is an excellent leaving group. masterorganicchemistry.com

The stability of aryl diazonium salts is attributed to the delocalization of the positive charge into the aromatic pi system. lkouniv.ac.in These salts can undergo a variety of reactions where the diazonium group is replaced by other atoms or groups, including:

Replacement by Fluorine (Balz-Schiemann reaction): Treatment of the diazonium salt with fluoroboric acid (HBF₄) yields an aryl diazonium fluoroborate, which upon heating decomposes to the corresponding aryl fluoride (B91410). lkouniv.ac.inthieme-connect.de

Replacement by other halogens (Sandmeyer reaction): Copper(I) halides can be used to replace the diazonium group with chlorine, bromine, or iodine. lkouniv.ac.in

Coupling Reactions: Diazonium salts can react with activated aromatic compounds, such as phenols and other anilines, in azo coupling reactions to form highly colored azo compounds. lkouniv.ac.in For instance, the diazonium salt of 2-methyl-5-fluoroaniline has been used in the synthesis of azo dyes. google.com

Derivatization and Functionalization Strategies

Synthesis of Substituted N-Ethyl-5-fluoroaniline Derivatives

The primary amino group of 2-Ethyl-5-fluoroaniline is a key site for derivatization, most commonly through N-alkylation or N-acylation reactions. Reductive alkylation or direct alkylation with alkyl halides can introduce various substituents on the nitrogen atom. For instance, reaction with ethyl halides in the presence of a base leads to the formation of N,N-diethyl-5-fluoro-2-ethylaniline.

Acylation is another common strategy, where the aniline (B41778) is treated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. These reactions are typically straightforward and high-yielding.

Table 1: Examples of N-Substitution Reactions

Reactant Reagent Conditions Product
This compound Ethyl iodide, K₂CO₃ Reflux in acetone N,N-Diethyl-2-ethyl-5-fluoroaniline
This compound Acetyl chloride, Pyridine 0°C to rt, CH₂Cl₂ N-(2-Ethyl-5-fluorophenyl)acetamide
This compound Benzoyl chloride Schotten-Baumann conditions N-(2-Ethyl-5-fluorophenyl)benzamide

Preparation of Schiff Bases and Related Imines

Schiff bases, or imines, are readily synthesized by the condensation reaction of this compound with various aldehydes or ketones. nih.govresearchgate.net This reaction is typically catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond. nih.gov The reaction is often reversible and driven to completion by removing the water formed during the reaction.

These imine derivatives are valuable intermediates themselves, as the C=N bond can be hydrogenated to form secondary amines or be attacked by nucleophiles. The electronic properties of the substituent on the aldehyde or ketone can influence the rate of formation and stability of the resulting Schiff base.

Table 2: Synthesis of Schiff Bases from this compound

Aldehyde/Ketone Catalyst Conditions Product (Schiff Base)
Benzaldehyde Acetic acid Reflux in Ethanol (B145695) (E)-N-Benzylidene-2-ethyl-5-fluoroaniline
Salicylaldehyde - Stirring in Ethanol, rt 2-(((E)-(2-Ethyl-5-fluorophenyl)imino)methyl)phenol
Acetophenone p-Toluenesulfonic acid Reflux in Toluene, Dean-Stark (E)-N-(1-Phenylethylidene)-2-ethyl-5-fluoroaniline

Formation of Azo Compounds and Dyes

Azo compounds, characterized by the -N=N- functional group, are synthesized from this compound through a two-step process: diazotization followed by an azo coupling reaction. researchgate.net In the first step, the primary amino group of this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.

This diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, aniline, or naphthol derivative. jmchemsci.com The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner to form the stable azo compound. The fluorine and ethyl substituents on the aniline ring can influence the color and properties of the resulting dye. For example, diazotized 2-methyl-5-fluoroaniline is used to produce yellow azo dyes. google.com

Table 3: Azo Coupling Reactions

Coupling Component Conditions Azo Dye Product
Phenol NaOH, H₂O, 0-5°C 4-((E)-(2-Ethyl-5-fluorophenyl)diazenyl)phenol
N,N-Dimethylaniline Acetic acid, 0-5°C 4-((E)-(2-Ethyl-5-fluorophenyl)diazenyl)-N,N-dimethylaniline
2-Naphthol NaOH, H₂O, 0-5°C 1-((E)-(2-Ethyl-5-fluorophenyl)diazenyl)naphthalen-2-ol

Construction of Heterocyclic Ring Systems Incorporating the this compound Scaffold

The this compound moiety serves as a valuable starting material for the synthesis of various heterocyclic systems. The amino group and the adjacent aromatic carbon atoms provide the necessary components for ring-forming reactions.

Thiazole (B1198619) derivatives can be prepared using the this compound scaffold through multi-step sequences. A common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793) derivative. arabjchem.org To apply this to this compound, it would first be converted to the corresponding N-(2-Ethyl-5-fluorophenyl)thiourea by reaction with a thiocyanating agent. This thiourea can then be condensed with an α-haloketone to yield the target 2-aminothiazole (B372263) derivative.

Pyrimidine derivatives are often synthesized by the condensation of a 1,3-dicarbonyl compound with a molecule containing an N-C-N fragment, such as a guanidine (B92328) or urea. bu.edu.egclockss.org this compound can be converted into 1-(2-Ethyl-5-fluorophenyl)guanidine by reacting it with cyanamide. google.com This guanidine derivative can then undergo cyclocondensation with a β-ketoester, like ethyl acetoacetate, to form a substituted pyrimidinone ring. google.com

The synthesis of quinolines from anilines is a well-established area of heterocyclic chemistry, with several named reactions providing routes to this scaffold. jptcp.com The this compound core can be utilized in these reactions to produce specifically substituted fluoroquinolines.

Combes Quinoline (B57606) Synthesis : This method involves the reaction of an aniline with a 1,3-dicarbonyl compound under acidic conditions. Reacting this compound with acetylacetone, for instance, would lead to the formation of 5-fluoro-8-ethyl-2,4-dimethylquinoline.

Doebner-von Miller Reaction : This reaction utilizes α,β-unsaturated carbonyl compounds (which can be formed in situ from aldehydes or ketones) reacting with an aniline in the presence of a strong acid. iipseries.org This provides a versatile route to a wide range of substituted quinolines.

Friedländer Synthesis : This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. iipseries.org While this would require prior functionalization of the this compound, it represents another potential pathway.

Skraup Synthesis : A classic method that involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce the quinoline core. iipseries.org

The reaction of fluorinated anilines with β-ketoesters like ethyl 2-methylacetoacetate (B1246266) in the presence of polyphosphoric acid is a modern and efficient method for synthesizing fluorinated 4-hydroxyquinolines. mdpi.comresearchgate.net

The versatility of this compound extends to the synthesis of other important nitrogen-containing heterocycles.

Indoles : The Fischer indole (B1671886) synthesis is a primary method, which would involve reacting this compound with a ketone or aldehyde to form a hydrazone, followed by acid-catalyzed cyclization and rearrangement.

Benzimidazoles : The Phillips condensation involves the reaction of a 1,2-diaminoaromatic compound with a carboxylic acid. This would require introducing a second amino group onto the this compound ring, typically by nitration followed by reduction, before condensation.

Tetrazoles and other five-membered heterocycles : Various synthetic strategies exist for creating five-membered nitrogenous rings starting from anilines, often involving cycloaddition reactions or condensation with specialized reagents. scholaris.carsc.org

The derivatization of this compound provides access to a vast chemical space, enabling the synthesis of complex molecules with tailored electronic and steric properties for diverse chemical research and development.

Metal Complexation Chemistry with this compound Ligands

The study of the coordination chemistry of this compound is an area of interest due to the compound's potential to act as a ligand in the formation of metal complexes. While specific research focusing exclusively on the metal complexation of this compound is not extensively documented in publicly available literature, its behavior as a ligand can be inferred from the well-established principles of coordination chemistry and studies on other substituted anilines. Current time information in Bangalore, IN.cdnsciencepub.com

Aniline and its derivatives are known to coordinate to metal centers, primarily through the lone pair of electrons on the nitrogen atom of the amino group. wikipedia.org The presence of substituents on the aromatic ring, such as the ethyl and fluoro groups in this compound, can significantly influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability, structure, and reactivity of the resulting metal complexes. cdnsciencepub.comwikipedia.org

One of the most common strategies for incorporating substituted anilines into metal complexes is through the formation of Schiff base ligands. researchgate.networldresearchersassociations.comresearchgate.netbohrium.com These ligands are typically synthesized through the condensation reaction of a primary amine, such as this compound, with an aldehyde or a ketone. worldresearchersassociations.combohrium.com The resulting Schiff base, containing an imine (C=N) group, can then act as a versatile chelating agent, coordinating to a metal ion through the imine nitrogen and often another donor atom from the aldehyde or ketone precursor. researchgate.netbohrium.com

Research on Schiff bases derived from other fluoro-substituted anilines, such as 4-fluoroaniline (B128567), has shown the successful synthesis of a variety of transition metal complexes with metals like Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net In these complexes, the Schiff base ligand typically coordinates to the metal ion through the azomethine nitrogen. researchgate.net It is plausible that this compound could be similarly utilized to create novel Schiff base ligands for the synthesis of new metal complexes.

Studies on substituted anilines as second coordination sphere ligands have also been conducted. cdnsciencepub.com In this role, the aniline derivative does not bind directly to the metal ion but interacts with the primary coordination sphere through forces such as hydrogen bonding or electrostatic interactions. Research has shown that electron-withdrawing substituents on the aniline ring can enhance this second sphere binding. cdnsciencepub.com

While specific experimental data for metal complexes of this compound are not available, the table below provides representative examples of metal complexes formed with other substituted anilines, illustrating the types of coordination compounds that could potentially be synthesized using this compound as a ligand or as a precursor to a Schiff base ligand.

Table 1: Representative Metal Complexes with Substituted Aniline-Based Ligands

This table is illustrative and based on complexes with aniline derivatives other than this compound, as specific data for the latter is not available in the cited sources.

Metal IonLigand (Derived from Substituted Aniline)Coordination ModeResulting Complex FormulaReference
Cu(II), Co(II), Ni(II), Zn(II)Schiff base of 4-fluoroaniline and 2-thiophene carboxaldehydeBidentate (azomethine nitrogen, thiophene (B33073) sulfur)[M(L)₂] researchgate.net
Mn(II), Co(II), Ni(II), Cu(II), Zn(II)Schiff base of 5-chlorosalicylaldehyde (B124248) and 4-fluoroanilineBidentate[M(L)₂(H₂O)₂] researchgate.net
Co(II)Various para-substituted anilinesSecond coordination sphere ligandCo[HB(pz)₃]₂ · (aniline derivative) cdnsciencepub.com
Cu(II), Cr(III), Fe(III), VO(II), Co(II)Poly Schiff base from p-chloroaniline and 4-aminoacetophenoneMultidentate[M(L)Clₙ]·xH₂O worldresearchersassociations.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecule can be constructed.

Proton (¹H) NMR Studies of Chemical Environments and Coupling

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is indicative of its electronic environment. The spectrum for 2-Ethyl-5-fluoroaniline would show distinct signals for the aromatic protons, the amino (-NH₂) group, and the ethyl (-CH₂CH₃) group.

The ethyl group gives rise to two signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other. The aromatic region would display complex splitting patterns due to the coupling between the three adjacent ring protons and additional coupling to the fluorine atom. The amino protons typically appear as a broad singlet.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-CH₂CH₃ ~1.2 Triplet (t) J(H,H) ≈ 7.6
-CH₂ CH₃ ~2.5 Quartet (q) J(H,H) ≈ 7.6
-NH₂ ~3.6 Broad Singlet (br s) N/A
Ar-H (H-6) ~6.5 Doublet of Doublets (dd) J(H,H) ≈ 8.5, J(H,F) ≈ 8.5
Ar-H (H-4) ~6.6 Doublet of Triplets (dt) J(H,H) ≈ 8.5, J(H,F) ≈ 2.5

Note: Predicted values are based on standard chemical shift ranges and coupling constants for similar structural motifs. ias.ac.inbhu.ac.in

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are influenced by the electronegativity of attached atoms, with the carbon atom bonded to fluorine (C-5) and the one bonded to the amino group (C-1) showing significant shifts. The presence of the fluorine atom also introduces C-F coupling, which can be observed in the spectrum.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
-CH₂C H₃ ~14 -
-C H₂CH₃ ~22 -
C-3 ~113 ²J(C,F) ≈ 22
C-4 ~114 ³J(C,F) ≈ 8
C-6 ~115 ³J(C,F) ≈ 8
C-2 ~128 ⁴J(C,F) ≈ 3
C-1 ~145 ²J(C,F) ≈ 10

Note: Predicted values are based on analogous fluoroaniline (B8554772) and ethylbenzene (B125841) derivatives. Actual values may vary. scienceopen.comlibretexts.orgchemicalbook.com

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Probing

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. icpms.cz For this compound, the spectrum would show a single resonance for the C-5 fluorine atom. The chemical shift provides information about the electronic effects of the amino and ethyl substituents. This signal would be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for confirming the presence and position of fluorine. icpms.czresearchgate.netrsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra. sdsu.eduscribd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, it would show correlations between the -CH₂- and -CH₃ protons of the ethyl group, and among the adjacent aromatic protons (H-3, H-4, and H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com It would definitively link each proton signal (e.g., from the ethyl group and the aromatic ring) to its corresponding carbon atom, confirming the assignments in the ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. The FT-IR spectrum of this compound would display characteristic bands confirming the presence of the amine, ethyl, and fluoroaromatic moieties.

Predicted FT-IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3450 - 3300 N-H stretching (asymmetric & symmetric) Medium-Strong
3050 - 3000 Aromatic C-H stretching Medium
2970 - 2850 Aliphatic C-H stretching (in ethyl group) Medium-Strong
1620 - 1580 Aromatic C=C stretching Strong
1520 - 1480 Aromatic C=C stretching Strong
1470 - 1450 C-H bending (in ethyl group) Medium
1250 - 1200 C-F stretching Strong
1300 - 1200 Aromatic C-N stretching Strong

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, a molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uk

For this compound (C₈H₁₀FN), the molecular weight is approximately 139.17 g/mol . The mass spectrum would show a molecular ion peak at m/z ≈ 139.

The molecular ion is energetically unstable and can break into smaller, charged fragments. The fragmentation pattern is a predictable fingerprint of the molecule's structure. chemguide.co.uklibretexts.org Key fragmentation pathways for this compound would likely involve:

Loss of a methyl group (-CH₃): Resulting in a fragment at m/z ≈ 124. This occurs via cleavage of the ethyl group.

Loss of an ethyl group (-CH₂CH₃): A common fragmentation for ethyl-substituted aromatics, leading to a fragment at m/z ≈ 110. chemguide.co.uklibretexts.org

Loss of HCN: A characteristic fragmentation for anilines, which would produce a fragment at m/z ≈ 112.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z Value Proposed Fragment Identity
139 [C₈H₁₀FN]⁺• (Molecular Ion)
124 [M - CH₃]⁺

Note: The relative abundance of these fragments depends on their stability. researchgate.netmiamioh.edu

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique used in mass spectrometry where a molecule is bombarded with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is highly reproducible and acts as a "molecular fingerprint," allowing for structural elucidation and identification by comparing the spectrum to library data. The mass-to-charge ratio (m/z) of these ions provides a map of the molecule's substructures.

A comprehensive search of scientific literature and chemical databases did not yield specific Electron Ionization (EI) mass spectrometry data for this compound. While mass spectra for related compounds, such as other fluoroaniline isomers and derivatives, are available, data for the title compound remains uncharacterised in the public domain. scielo.org.mx

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound (C₈H₁₀FN) has not been found in published scientific literature. scienceopen.combeilstein-journals.orgmdpi.com Therefore, a data table for its exact mass determination cannot be provided at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes electronic transitions between different energy levels. The resulting spectrum shows absorbance as a function of wavelength. For aromatic compounds like this compound, characteristic absorption bands (λmax) correspond to π → π* and n → π* transitions of the benzene (B151609) ring and the amino group. The position and intensity of these bands can be influenced by substituents on the aromatic ring and the solvent used.

A review of scientific databases and literature did not uncover any specific experimental UV-Vis absorption data for this compound. researchgate.netresearchgate.netnist.gov Consequently, a data table of its electronic transitions is not available.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed electron density map, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined. mdpi.com

A search of crystallographic databases and the scientific literature found no evidence that the single-crystal X-ray structure of this compound has been determined. As a result, the following subsections, which rely on crystallographic data, cannot be populated with specific research findings for this compound.

Analysis of Molecular Conformation and Geometry

Without experimental crystallographic data for this compound, a detailed analysis of its specific molecular conformation and geometry is not possible.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules are held together by a network of intermolecular forces. X-ray crystallography reveals the nature and geometry of these interactions, such as hydrogen bonds (e.g., N-H···N, N-H···F), van der Waals forces, and potential π-π stacking interactions between aromatic rings. nih.govresearchgate.net Understanding these interactions is crucial for explaining the physical properties of the crystal, such as its melting point and solubility. The amino group in this compound can act as a hydrogen bond donor, while the fluorine atom and the nitrogen lone pair can act as acceptors. sapub.orgmdpi.com

As the crystal structure for this compound is not available, a specific description of its hydrogen bonding network and other intermolecular interactions cannot be provided.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

A Hirshfeld surface analysis can only be performed using data from a single-crystal X-ray diffraction experiment. Since no such data exists for this compound in the public domain, this analysis cannot be conducted. scispace.comresearchgate.netacs.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches for Electronic Structure

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most fundamental quantum mechanical methods used to study the electronic structure of molecules. DFT methods, such as B3LYP, are known for their balance of accuracy and computational efficiency in accounting for electron correlation. The HF method, while being a more foundational ab initio approach, provides a valuable baseline for electronic properties, though it does not account for electron correlation to the same extent as DFT. A comparative study using both DFT and HF methods with a suitable basis set (e.g., 6-311++G(d,p)) would provide a comprehensive understanding of the electronic characteristics of 2-Ethyl-5-fluoroaniline.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
ParameterDFT/B3LYP (eV)Hartree-Fock (eV)
EHOMOData Not AvailableData Not Available
ELUMOData Not AvailableData Not Available
Energy Gap (ΔE)Data Not AvailableData Not Available

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align more closely with chemical intuition. This method allows for the quantitative assessment of donor-acceptor interactions, which are key to understanding hyperconjugation and intramolecular charge transfer.

Table 2: Expected Significant NBO Donor-Acceptor Interactions in this compound and Their Stabilization Energies (E(2))
Donor NBOAcceptor NBOE(2) (kcal/mol)
n(N)π(C-C)ringData Not Available
σ(C-H)ethylσ(C-C)ringData Not Available
σ(C-C)ethylσ*(C-N)Data Not Available

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, providing valuable insights into its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to indicate different potential values: red regions represent negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. Green areas denote regions of neutral potential.

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the amino group due to its lone pair of electrons, and also near the fluorine atom, reflecting its high electronegativity. researchgate.net The hydrogen atoms of the amino group and the ethyl group would exhibit positive potential (blue), making them potential sites for nucleophilic interaction.

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies of the normal modes of vibration, it is possible to assign the absorption bands observed in experimental spectra. Theoretical calculations are crucial for a detailed understanding of the vibrational modes, as they can help to resolve ambiguities in experimental assignments. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and the approximations inherent in the computational methods.

For this compound, key vibrational modes would include the N-H stretching of the amino group, C-H stretching of the aromatic ring and the ethyl group, C-N stretching, and C-F stretching. While experimental spectra for this specific molecule are not widely published, computational analysis would provide a theoretical spectrum that could guide future experimental work. Studies on similar aniline (B41778) derivatives have shown characteristic C-N deformation modes in the 800-870 cm-1 range. researchgate.net

Table 3: Predicted Wavenumbers for Key Vibrational Modes of this compound
Vibrational ModePredicted Wavenumber (cm-1)
N-H Asymmetric StretchData Not Available
N-H Symmetric StretchData Not Available
Aromatic C-H StretchData Not Available
Aliphatic C-H StretchData Not Available
C-N StretchData Not Available
C-F StretchData Not Available

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape, flexibility, and dynamic behavior of a molecule. For a flexible molecule like this compound, which has a rotatable ethyl group, MD simulations can explore the different accessible conformations and the energy barriers between them.

An MD simulation of this compound in a solvent, such as water or dimethyl sulfoxide, would reveal the preferred orientation of the ethyl group relative to the aniline ring and how this is influenced by interactions with the solvent. This analysis would provide insights into the molecule's shape and how it might interact with other molecules in a biological or chemical system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with a specific biological endpoint, QSAR models can be used to predict the activity of new, untested compounds.

For this compound, a QSAR study would require a dataset of structurally related compounds with measured biological activity (e.g., enzyme inhibition, toxicity). Molecular descriptors for this compound, such as its physicochemical properties (e.g., logP, molar refractivity) and electronic properties derived from quantum chemical calculations, would be calculated. These descriptors would then be used to build a predictive model. The development of robust QSAR models is a crucial step in modern drug discovery and chemical risk assessment.

Molecular Docking Simulations for Ligand-Receptor Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. labome.com This method is instrumental in drug discovery and medicinal chemistry for understanding and predicting the interaction between a ligand, such as this compound, and the binding site of a target receptor or enzyme. nih.govnih.gov Such simulations provide insights into the binding affinity, mode, and the specific molecular interactions that stabilize the ligand-receptor complex.

In hypothetical molecular docking studies involving this compound, the compound would be computationally placed into the active site of a selected biological target, such as an enzyme implicated in a disease pathway. For instance, derivatives of fluoroanilines have been docked against targets like the B-raf protein in cancer research and monoamine oxidase-B (MAO-B) for neurodegenerative diseases. nih.govasiapharmaceutics.info The primary goal of these simulations is to calculate the binding energy, which indicates the strength of the interaction, and to visualize the binding pose. A lower binding energy typically corresponds to a more stable and potent ligand-receptor complex.

The binding interactions of this compound within a receptor's active site would be characterized by a variety of non-covalent forces. These can include:

Hydrogen Bonding: The amino group (-NH2) of the aniline moiety can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor.

Hydrophobic Interactions: The ethyl group and the phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Interactions: The aromatic ring can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Computational software, such as iGEMDOCK or those within the BIOVIA Discovery Studio suite, are often used to perform these docking studies. nih.govasiapharmaceutics.info The results from these simulations can guide the rational design of more potent and selective analogs of this compound by identifying key interactions that can be optimized.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
ParameterValueInteracting Residues (Example)Interaction Type
Binding Energy (kcal/mol)-7.5--
Hydrogen Bonds2Asp120, Glu250Amino group with Asp, Glu
Hydrophobic InteractionsMultipleVal65, Leu90, Ile150Ethyl group and phenyl ring with aliphatic residues
Pi-Pi Stacking1Phe245Phenyl ring with Phenylalanine

Computational Exploration of Fluorine Effects on Reactivity and Biological Activity

The introduction of a fluorine atom into an organic molecule can dramatically alter its physicochemical properties, and consequently, its reactivity and biological activity. lew.ro Computational chemistry provides powerful tools to explore these effects at a molecular level. For this compound, density functional theory (DFT) and other quantum chemical methods can be employed to understand the influence of the fluorine substituent.

Effects on Reactivity: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing effect on the aniline ring. nih.govnih.gov This electronic perturbation influences several aspects of the molecule's reactivity:

Acidity/Basicity: The electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom of the amino group, making it less basic compared to non-fluorinated aniline. This change in pKa can affect the molecule's ionization state at physiological pH and its ability to participate in certain reactions.

Metabolic Stability: Fluorine substitution can block sites susceptible to metabolic oxidation. nih.gov In pharmaceuticals, replacing a hydrogen atom with fluorine at a position prone to hydroxylation by cytochrome P450 enzymes can increase the metabolic stability and half-life of a drug. lew.ronih.gov

Aromatic Ring Reactivity: The fluorine atom deactivates the aromatic ring towards electrophilic substitution reactions due to its electron-withdrawing inductive effect.

Effects on Biological Activity: The fluorine atom's influence extends to how the molecule interacts with biological targets, which is a key determinant of its biological activity. lew.ro

Binding Affinity: Fluorine can modulate the binding affinity of a ligand to its receptor. nih.gov It can participate in favorable interactions within the binding pocket, such as forming weak hydrogen bonds or engaging in dipole-dipole interactions. The altered electronic distribution of the aromatic ring can also affect π-stacking interactions. nih.gov

Disruption of Water Networks: In some cases, fluorine substituents can disrupt water networks within a protein's binding site, leading to entropic gains that can enhance binding affinity. nih.gov

Computational studies can quantify these effects by calculating various molecular descriptors. These calculations are crucial for the rational design of fluorinated compounds in medicinal chemistry and agrochemistry. lew.ro

Table 2: Computationally Explored Effects of Fluorine in this compound
PropertyPredicted Effect of FluorineComputational MethodImplication
pKa of Amino GroupDecreasedDFT CalculationsAltered ionization at physiological pH
Metabolic StabilityIncreasedQuantum Mechanics/Molecular Mechanics (QM/MM)Potentially longer biological half-life
Dipole MomentIncreasedDFT CalculationsEnhanced polar interactions with receptor
Binding Energy ContributionModulated (Favorable/Unfavorable)Molecular Docking, Free Energy PerturbationDirect impact on ligand-receptor affinity

Biological Activities and Mechanistic Insights of 2 Ethyl 5 Fluoroaniline Derivatives

Antimicrobial Activity and Proposed Mechanisms of Action

Derivatives incorporating the fluoroaniline (B8554772) moiety, such as Schiff bases and metal complexes, have been noted for their significant antimicrobial properties. jetir.orgnanobioletters.comresearchgate.netmdpi.com Research indicates that these compounds exhibit activity against a spectrum of both Gram-positive and Gram-negative bacteria. nanobioletters.commdpi.com For instance, certain trifluoro-aniline derivatives have demonstrated potent antibacterial and antibiofilm effects against pathogenic marine bacteria like Vibrio parahaemolyticus and Vibrio harveyi. nih.gov

The proposed mechanism of action for many of these derivatives involves the disruption of bacterial cell membrane integrity. nih.gov Studies on phosphonium-based 5-fluorouracil derivatives, which share the fluorinated aromatic characteristic, revealed that they cause considerable septal damage and cytosolic alterations in Staphylococcus aureus and trigger plasmolysis in Escherichia coli. nih.gov The presence of the azomethine group (-C=N-) in Schiff base derivatives is often considered crucial for their biological activity. mdpi.com Furthermore, the chelation of these Schiff base ligands with metal ions can enhance their biocidal activity compared to the ligands alone. jetir.org

Some derivatives have shown selective activity. For example, while certain 5-alkyl-6-(4-substituted-1-piperazinyl)uracils displayed potent broad-spectrum antibacterial activity, they were found to be inactive against the pathogenic fungus Candida albicans. mdpi.com This selectivity highlights the potential for developing targeted antimicrobial agents.

Compound ClassMicroorganismActivity (MIC µg/mL)Reference
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100 nih.gov
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50 nih.gov
Emodin (an anthraquinone)MDR E. coli, MRSA, VRSA2–64 mdpi.com
Chrysophanol (an anthraquinone)MDR E. coli, MRSA, VRSA2–64 mdpi.com

Anticancer Potential and Cytotoxicity Pathways

Fluoroaniline derivatives have emerged as a promising scaffold for the development of novel anticancer agents. news-medical.netnih.gov Studies on various cancer cell lines, including breast (MCF-7, T47D), lung (A549), prostate (PC3), and pancreatic (PANC1) cancer, have demonstrated the antiproliferative potential of these compounds. nih.gov Some fluorinated quinoline (B57606) and benzoxazole derivatives have shown high potency, with GI50 values in the sub-micromolar range against breast cancer cell lines. nih.gov

The mechanisms underlying their cytotoxicity are often multifaceted. One key pathway involves the inhibition of enzymes crucial for cancer cell proliferation, such as DNA topoisomerase II. news-medical.net By inhibiting this enzyme, these compounds interfere with DNA replication and cell cycle regulation, leading to cell death. news-medical.net Cell cycle analysis has confirmed that active derivatives can induce cell cycle arrest, particularly at the G2/M phase in MCF-7 cells. news-medical.net Furthermore, some derivatives have been shown to induce apoptosis, as indicated by the enhanced levels of cleaved PARP1 in treated cancer cells. nih.gov

Importantly, many of these novel derivatives exhibit selective toxicity, being more potent against cancer cell lines than normal cells, which suggests a favorable therapeutic window. news-medical.netnih.gov

Compound/Derivative ClassCell LineActivity (IC50/GI50 µM)Reference
Fluoroquinolone Analog (Derivative I)NCI-60 Panel (Mean)9.06 news-medical.net
Reduced Fluoroquinolone (4c)A549 (Lung)<50 nih.gov
Reduced Fluoroquinolone (4c)MCF7 (Breast)<50 nih.gov
5-Fluorobenzoxazole (62a)MCF-7 (Breast)0.36 nih.gov
5-Fluorobenzoxazole (62a)MDA-468 (Breast)0.27 nih.gov
5-Fluoroindole-2-carboxylic acid (10)APE1 Inhibition10 nih.gov
Thiazolo[4,5-d]pyrimidine (23j)HepG2 (Liver)3.7 (VEGFR-2) nih.gov

Enzyme Inhibition and Receptor Modulation Studies

The biological activities of 2-Ethyl-5-fluoroaniline derivatives are frequently linked to their ability to inhibit specific enzymes or modulate receptor activity. A significant body of research has focused on their role as kinase inhibitors. chiralen.com For instance, certain bis( jetir.orgnanobioletters.comnews-medical.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives containing a 4-fluoroaniline (B128567) moiety have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy. nih.gov

Another critical enzyme target is Topoisomerase II, which is essential for DNA replication in proliferating cells. news-medical.net Fluoroquinolone analogs derived from Ciprofloxacin hydrazide have been confirmed as potent inhibitors of this enzyme, explaining their cytotoxic effects on cancer cells. news-medical.net Additionally, derivatives of 5-fluoro-2-oxindole have shown potent inhibitory activities against cyclooxygenase (COX-1/2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammation, which is closely linked to cancer progression. researchgate.net Some isomers of fluoroaniline have also been investigated as potential inhibitors of inducible Nitric Oxide Synthase (iNOS). researchgate.net

Compound/DerivativeEnzyme TargetInhibitory Concentration (IC50)Reference
Bis-triazolo-quinoxaline (23j)VEGFR-23.7 nM nih.gov
Bis-triazolo-quinoxaline (23l)VEGFR-25.8 nM nih.gov
5-Fluoroindole-2-carboxylic acidAPE110 µM nih.gov
3-phenylmethylene-indolin-2-one (10f)COX-1/2, 5-LOX0.10-0.56 µM researchgate.net

Structure-Activity Relationship (SAR) Derivations for Enhanced Bioactivity

The exploration of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of this compound derivatives. Studies have shown that the nature and position of substituents on the aromatic ring significantly influence biological activity. For example, in a series of VEGFR-2 inhibitors, amide derivatives with a 2,5-dichloro substitution on the terminal aniline (B41778) ring showed the highest potency (IC50 = 3.7 nM), which was superior to those with 4-fluoro (IC50 = 49.6 nM) or 4-chloro (IC50 = 9.4 nM) substitutions. nih.gov This indicates that both electronic and steric factors of the substituents play a key role in the interaction with the enzyme's active site.

In the context of anticancer fluoroquinolones, modifications at the C-7 position with substituted anilino groups have been explored to enhance lipophilicity and, consequently, antiproliferative activity. nih.gov Similarly, for antimicrobial 5-fluorouracil derivatives, compounds with a tri-hexylphosphonium substitution on both nitrogen atoms of the uracil ring demonstrated considerable activity against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of a trifluoromethyl group into thiazolo[4,5-d]pyrimidine structures has also been noted to potentially improve the bioavailability of these compounds as anticancer agents. nih.gov These findings underscore the importance of systematic structural modifications to fine-tune the potency and selectivity of these derivatives.

Pharmacological Target Identification and Validation

Identifying the specific molecular targets of bioactive compounds is a critical step in drug discovery and development. nih.gov For derivatives of this compound, several pharmacological targets have been identified through various research efforts. As discussed, key targets in cancer therapy include DNA Topoisomerase II and VEGFR-2. news-medical.netnih.gov The inhibition of these enzymes has been validated through in vitro enzymatic assays, which directly measure the compound's effect on enzyme activity. news-medical.netnih.gov

Further validation comes from cellular assays. For instance, observing G2/M phase cell cycle arrest in cancer cells treated with these derivatives provides strong evidence for Topoisomerase II as a relevant target. news-medical.net For antimicrobial derivatives, target identification can be more complex. While membrane disruption is a proposed mechanism, specific protein targets are also likely. nih.gov Techniques such as activity-based protein profiling (ABPP) and proteomic profiling are powerful methods for identifying the protein targets of small bioactive molecules. frontiersin.orgnih.gov These approaches involve using chemical probes or analyzing changes in protein expression profiles in cells treated with the compound to uncover its molecular interacting partners. frontiersin.orgnih.gov Validating these identified targets is essential for understanding the mechanism of action and for the rational design of next-generation therapeutic agents.

Applications in Advanced Materials and Industrial Chemistry

Role as Chemical Building Blocks in Organic Synthesis

2-Ethyl-5-fluoroaniline serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds that are often the core of pharmacologically active substances. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final products.

Patents have disclosed the use of this compound in the preparation of pyrrolopyridazine compounds which are investigated as kinase inhibitors chiralen.com. Kinase inhibitors are a critical class of targeted therapy drugs for cancer and other diseases. The synthesis of these complex molecules often involves multi-step reactions where the specific structure of the aniline (B41778) precursor is essential for the final molecular architecture and biological activity.

Furthermore, this compound is a key reactant in the synthesis of quinoxaline (B1680401) derivatives chiralen.com. Quinoxalines are a class of heterocyclic compounds with a wide range of pharmaceutical applications, including as anticancer, antiviral, and antibacterial agents. The ethyl and fluoro substituents on the aniline ring of this compound are crucial for tailoring the physicochemical properties of the resulting quinoxaline molecules.

The general synthetic utility of fluorinated anilines in creating biologically active compounds is well-documented, with applications ranging from anticancer to anti-inflammatory and antimalarial drugs mdpi.commdpi.com. The strategic placement of fluorine atoms can influence properties such as lipophilicity and metabolic resistance, making this compound a valuable tool for medicinal chemists.

Utilization in the Synthesis of Agrochemicals

The introduction of fluorine into agrochemical molecules can lead to increased efficacy, altered spectrum of activity, and improved environmental profiles. The synthesis of many modern pesticides involves the use of fluorinated building blocks, and substituted anilines are common precursors in these synthetic pathways rhhz.net. For instance, fluorinated anilines are used in the synthesis of various pesticides that are crucial for modern agriculture epo.orggoogleapis.comnih.gov. The specific substitution pattern of this compound makes it a candidate for the development of new active ingredients with potentially novel modes of action or improved properties.

Development of Specialized Polymers and Functional Materials

In the realm of materials science, fluorinated aromatic diamines are highly sought after for the synthesis of high-performance polymers such as polyimides and polyamides. These polymers are known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications in the aerospace and electronics industries mdpi.commdpi.comresearchgate.net.

The incorporation of fluorine atoms into the polymer backbone can lead to several beneficial modifications of the material's properties, including:

Lower Dielectric Constant: The high electronegativity of fluorine can reduce the polarizability of the polymer chains, leading to a lower dielectric constant, which is critical for microelectronics applications.

Increased Solubility: The presence of fluorine can disrupt polymer chain packing, leading to improved solubility in organic solvents and better processability.

Reduced Moisture Absorption: Fluorinated polymers tend to be more hydrophobic, which is advantageous for applications where moisture resistance is important.

While specific research detailing the use of this compound as a monomer for these polymers is not widely published, the general principles of using fluorinated diamines suggest its potential in creating novel polymers with tailored properties ibm.comacs.orgresearchgate.netresearchgate.netrsc.org. The ethyl group could further enhance solubility and modify the mechanical properties of the resulting polymers.

Applications in Dye Chemistry and Pigment Production

Substituted anilines are fundamental precursors in the synthesis of a vast array of dyes and pigments, particularly azo dyes. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest class of commercial colorants used in the textile, leather, and printing industries researchgate.netijirset.commdpi.comacs.orgekb.egiiste.orgiiste.orgresearchgate.net.

The synthesis of an azo dye typically involves the diazotization of a primary aromatic amine, such as this compound, followed by coupling with a suitable coupling component. The specific substituents on the aniline ring have a profound effect on the color, fastness, and application properties of the resulting dye.

PropertyInfluence of Substituents
Color The electron-donating or electron-withdrawing nature of the substituents can shift the absorption maximum of the dye, resulting in different colors.
Light Fastness The presence of certain functional groups can improve the stability of the dye molecule to photodegradation.
Wash Fastness The molecular size and polarity, influenced by the substituents, affect the affinity of the dye for the fiber and its resistance to washing.
Solubility Substituents can be tailored to control the solubility of the dye in different media, which is important for its application.

The presence of a fluorine atom in the structure of a dye can enhance its brightness and photostability. While specific examples of commercial dyes derived from this compound are not prominent in the literature, its structure makes it a viable candidate for the development of novel azo disperse dyes with potentially improved properties for dyeing synthetic fibers like polyester.

Industrial Scale-Up Considerations and Process Optimization

The industrial production of this compound typically involves the catalytic hydrogenation of the corresponding nitroaromatic precursor, 2-ethyl-5-fluoronitrobenzene. This process is a cornerstone of industrial organic chemistry for the synthesis of anilines mdpi.com.

Key considerations for the industrial scale-up and optimization of this process include:

Catalyst Selection: The choice of catalyst is critical for achieving high conversion, selectivity, and catalyst lifetime. Noble metal catalysts such as palladium or platinum on a carbon support are commonly used. However, there is growing interest in developing more cost-effective and sustainable non-noble metal catalysts bohrium.com.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and solvent is crucial for maximizing yield and minimizing by-product formation. Continuous flow hydrogenation in microreactors is an emerging technology that offers advantages in terms of safety, efficiency, and scalability over traditional batch processes mdpi.commdpi.com.

Process Safety: The hydrogenation of nitroaromatics is an exothermic reaction and requires careful thermal management to prevent runaway reactions. The use of hydrogen gas under pressure also necessitates robust safety protocols.

Purification: The final product must be purified to meet the stringent quality requirements for its end applications, particularly in the pharmaceutical and electronics industries. Distillation and crystallization are common purification techniques.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For 2-Ethyl-5-fluoroaniline, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust solutions, particularly when coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a preferred method for the analysis of aniline (B41778) derivatives, as it can often be performed without derivatization, which is sometimes required for GC analysis. thermofisher.com The technique is highly suitable for purity assessments and quantitative analysis in bulk samples and pharmaceutical formulations.

A typical HPLC method for anilines involves a reversed-phase column, such as a C18, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. pensoft.netresearchgate.net Detection is commonly achieved using a UV/VIS detector, as the aromatic ring of this compound provides strong absorbance in the UV region. A stability-indicating RP-HPLC method can be developed to separate the main compound from any process-related impurities or degradation products. pensoft.net For instance, a study on a related pyrrole derivative utilized a C18 column with an isocratic mobile phase of acetonitrile and phosphate buffer (pH 3.0) at a flow rate of 1.0 mL/min, with detection at 225 nm. researchgate.net

Table 1: Example HPLC Conditions for Fluoroaniline (B8554772) Analysis

ParameterConditionReference
Column Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) nih.gov
Mobile Phase A: Water; B: Acetonitrile with 0.05% Acetic Acid (Gradient) nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temp. 30°C nih.gov
Detector Mass Spectrometer (MS) or UV/VIS nih.gov
Injection Vol. 20 µL nih.gov

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas chromatography is highly effective for the analysis of volatile and thermally stable compounds. While some anilines can be analyzed directly, their polarity can lead to poor peak shape and column interactions. Therefore, a derivatization step is often employed to increase volatility and thermal stability, making them more amenable to GC analysis. thermofisher.com

Common derivatization reagents for amines include alkyl chloroformates, such as ethyl chloroformate (ECF), which react with the primary amino group to form more volatile and less polar carbamate derivatives. ut.ac.ir The analysis is typically performed on a non-polar or medium-polarity capillary column, such as a DB-5 or equivalent. A flame ionization detector (FID) provides excellent sensitivity for general quantification, while a nitrogen-phosphorus detector (NPD) offers enhanced selectivity for nitrogen-containing compounds like this compound, minimizing potential interferences. epa.gov

Hyphenated Techniques (GC-MS, LC-MS/MS) for Complex Mixture Analysis

For unequivocal identification and ultra-trace level quantification, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) provides both retention time data and mass spectral information, which serves as a chemical fingerprint for positive identification. nih.gov Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and the resulting fragments are detected. The fragmentation pattern of derivatized this compound can be used for structural confirmation. A method for aniline in serum involved derivatization with 4-carbethoxyhexafluorobutyryl chloride, which yielded a strong molecular ion, allowing for a detection limit of 0.1 mg/L. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for analyzing complex matrices like environmental or biological samples. researchgate.netd-nb.info The technique allows for the direct injection of aqueous samples, often bypassing the need for extensive sample preparation. researchgate.net Separation is achieved via HPLC, and detection is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source. By using the multiple-reaction monitoring (MRM) acquisition mode, specific precursor-to-product ion transitions for the target analyte can be monitored, drastically reducing background noise and improving detection limits. d-nb.info A study on 4-fluoroaniline (B128567) developed a sensitive LC-MS method with a limit of detection of 0.19 ng/mL. nih.govoup.com

Table 2: Example Mass Spectrometry Parameters for Fluoroaniline Analysis

TechniqueAnalyteIonization ModeMonitored m/zLimit of Detection (LOD)Reference
LC-MS 4-FluoroanilineESI (+)1120.19 ng/mL nih.gov
GC-MS Aniline (derivatized)EI343 (Molecular Ion)0.1 mg/L nih.gov
LC-MS/MS 3-Chloro-4-fluoroanilineESI (+)Not Specified<1 µg/L tandfonline.com

Spectrophotometric Methods for Trace Analysis

Spectrophotometric methods offer a simple, cost-effective, and rapid alternative for the quantification of this compound, particularly when chromatographic equipment is unavailable. These methods typically rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the analyte's concentration.

For primary amines like this compound, derivatization with a suitable chromogenic reagent is necessary. For example, 1,2-naphthoquinone-4-sulphonate (NQS) reacts with amines in an alkaline medium to form an orange-colored product that can be measured spectrophotometrically. nih.gov Another common reagent is 2,4-dinitrofluorobenzene (DNFB), which reacts with primary amines to form a colored product. nih.gov The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete reaction and stable color development. While sensitive, these methods can be susceptible to interference from other nucleophilic species in the sample matrix, making them less selective than chromatographic techniques.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. For this compound, derivatization can be employed to:

Increase Volatility and Thermal Stability for GC: As discussed, reagents like ethyl chloroformate (ECF) or acetic anhydride convert the polar primary amine into a less polar, more volatile derivative (e.g., a carbamate or amide), resulting in improved chromatographic peak shape and performance. ut.ac.irnih.gov

Introduce a Chromophore for UV-Visible Spectrophotometry: Reagents like NQS or 2,4-dinitrofluorobenzene react with the amine to form a highly colored derivative, enabling detection in the visible range where background interference is often lower. nih.govnih.gov

Introduce a Fluorophore for Fluorimetric Detection: For enhanced sensitivity, fluorogenic reagents such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) or fluorescamine can be used. These reagents react with primary amines to produce intensely fluorescent derivatives, allowing for detection at much lower concentrations than spectrophotometry. nih.govnih.gov This approach is particularly useful for trace analysis in complex samples.

The choice of derivatization strategy depends on the analytical technique being used, the required sensitivity, and the nature of the sample matrix.

Table 3: Common Derivatization Reagents for Aniline Analysis

ReagentTarget GroupTechniquePurposeReference
Ethyl Chloroformate (ECF) Primary/Secondary AmineGCIncrease volatility and thermal stability ut.ac.ir
4-Carbethoxyhexafluorobutyryl chloride Primary AmineGC-MSImprove chromatographic properties and MS signal nih.gov
1,2-Naphthoquinone-4-sulphonate (NQS) Primary AmineSpectrophotometryForm a colored product for absorbance measurement nih.gov
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) Primary AmineFluorimetryForm a fluorescent product for enhanced sensitivity nih.gov
Fluorescamine Primary AmineFluorimetryForm a fluorescent product for enhanced sensitivity nih.gov

Patent Landscape and Future Research Directions

Review of Key Patent Literature Involving 2-Ethyl-5-fluoroaniline

Recent patent filings underscore the utility of this compound as a crucial starting material in the development of new therapeutic agents. Its unique substitution pattern, featuring both an ethyl and a fluorine group on the aniline (B41778) ring, makes it a valuable precursor for creating molecules with specific pharmacological properties.

A notable application is in the synthesis of pyrrolopyridazine compounds intended as kinase inhibitors . The international patent application WO-2022109492-A1 describes the use of this compound in the multi-step synthesis of these complex heterocyclic structures. Kinase inhibitors are a vital class of drugs, often used in oncology, that target specific protein kinases involved in cell signaling and growth. The incorporation of the this compound moiety is likely instrumental in achieving the desired binding affinity and selectivity of the final drug candidate.

Similarly, this compound is featured in patents for the creation of quinoxaline (B1680401) derivatives . Both European patent EP-4090660-A1 and international patent WO-2021144439-A1 disclose synthetic routes to novel quinoxaline-based molecules that begin with this fluoroaniline (B8554772) derivative. Quinoxalines are another important class of heterocyclic compounds with a wide range of biological activities, including applications as anticancer, antimicrobial, and anti-inflammatory agents. The specific structure of this compound likely contributes to the electronic and steric properties of the resulting quinoxaline derivatives, influencing their biological targets and efficacy.

These patents collectively indicate a trend towards the use of this compound in constructing intricate, biologically active molecules. The consistent appearance of this compound in the patent literature from different pharmaceutical research endeavors highlights its growing importance as a high-value intermediate.

Patent NumberTitleTherapeutic Area/Application
WO-2022109492-A1Pyrrolopyridazine compounds as kinase inhibitorsKinase Inhibition (e.g., Oncology)
WO-2021144439-A1Quinoxaline derivativesVarious (e.g., Anticancer, Antimicrobial)
EP-4090660-A1Quinoxaline derivativesVarious (e.g., Anticancer, Antimicrobial)

Emerging Trends in Fluoroaniline Research

The broader field of fluoroaniline research is experiencing a surge of innovation, driven by the unique properties that fluorine imparts to organic molecules. The introduction of fluorine can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity, making it a powerful tool in drug design and materials science.

One of the most significant emerging trends is the development of novel and more efficient synthetic methodologies . Historically, the introduction of fluorine into aromatic rings has been challenging. However, recent advancements in catalysis, including the use of transition metal catalysts and photoredox catalysis, are providing milder and more selective methods for the synthesis of complex fluoroanilines. These new methods are crucial for accessing a wider diversity of fluoroaniline isomers and derivatives, which in turn expands the chemical space available for drug discovery and materials science.

Another key trend is the increasing focus on asymmetric synthesis of chiral fluoroanilines. Many biologically active molecules are chiral, and the ability to selectively synthesize one enantiomer is often critical for therapeutic efficacy and safety. The development of stereoselective methods for the synthesis of fluoroanilines and their derivatives is therefore a major area of research.

Furthermore, there is a growing interest in the synthesis of poly-substituted fluoroanilines , where the aniline ring is decorated with multiple different functional groups in addition to fluorine. These highly functionalized building blocks are in high demand for the synthesis of complex and highly specific molecular architectures.

Potential for Novel Applications and Interdisciplinary Research

The unique properties of fluoroanilines, including this compound, open up a wide range of potential applications beyond their current use as pharmaceutical intermediates. The strategic placement of fluorine and other substituents can be used to fine-tune the electronic and physical properties of molecules, leading to novel applications in materials science and agrochemicals.

In materials science , fluoroanilines can serve as monomers or building blocks for the synthesis of high-performance polymers. The presence of fluorine can enhance thermal stability, chemical resistance, and alter the optical and electronic properties of polymers. This could lead to the development of new materials for applications such as organic light-emitting diodes (OLEDs), photovoltaics, and advanced coatings.

The field of agrochemicals also presents significant opportunities for fluoroaniline derivatives. The introduction of fluorine is a well-established strategy for increasing the potency and metabolic stability of herbicides, insecticides, and fungicides. The development of new fluoroaniline-based agrochemicals could lead to more effective and environmentally benign crop protection solutions.

The potential for interdisciplinary research is vast. The synthesis of novel fluoroanilines by organic chemists can provide molecular probes for biochemists and chemical biologists to study biological processes. For example, the incorporation of a fluorine-18 isotope into a fluoroaniline-derived molecule can enable its use as a tracer in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. The collaboration between synthetic chemists, computational chemists, and biologists will be crucial for unlocking the full potential of this class of compounds.

Challenges and Opportunities in the Synthesis and Application of Fluoroanilines

Despite the significant progress and immense potential, the synthesis and application of fluoroanilines are not without their challenges. The high reactivity of many fluorinating agents and the often-harsh reaction conditions required for their synthesis can pose significant hurdles, particularly for large-scale industrial production.

Another significant challenge is the cost and availability of some fluorinating reagents and starting materials. The development of more economical and sustainable synthetic routes is essential for the wider adoption of fluoroanilines in various applications.

However, these challenges also present significant opportunities for innovation. The development of novel catalytic systems that can efficiently and selectively synthesize a wide range of fluoroanilines under mild conditions would be a major breakthrough. There is also a significant opportunity for the development of continuous flow processes for the synthesis of fluoroanilines, which could offer advantages in terms of safety, scalability, and cost-effectiveness.

Furthermore, the exploration of the biological and material properties of a wider range of fluoroaniline derivatives remains a largely untapped area of research. A systematic investigation of how different substitution patterns influence the properties of these molecules could lead to the discovery of new compounds with valuable applications. The continued development of computational models to predict the properties of fluoroanilines will also play a crucial role in guiding future research efforts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-5-fluoroaniline, and how do substituent positions influence reactivity?

  • The synthesis of fluoroaniline derivatives typically involves nucleophilic aromatic substitution (SNAr) or catalytic hydrogenation of nitro precursors. For this compound, introducing the ethyl group at the ortho position requires careful regioselective alkylation. A method analogous to 2-cyclopropyl-5-fluoroaniline synthesis involves reacting 5-fluoroaniline with ethyl bromide under palladium catalysis, followed by purification via recrystallization . Characterization should include 1^1H/19^19F NMR and LC-MS to confirm regiochemistry and purity.

Q. How can spectroscopic techniques distinguish this compound from structural isomers?

  • 1^1H NMR will show distinct splitting patterns due to the ethyl group (triplet at δ ~1.3 ppm for CH3 and quartet at δ ~2.6 ppm for CH2) and deshielded aromatic protons adjacent to fluorine (δ ~6.8-7.2 ppm). 19^19F NMR provides a unique singlet for the fluorine atom in the para position relative to the amine group. High-resolution mass spectrometry (HRMS) can differentiate isomers by exact mass and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • While specific safety data for this compound is limited, fluoroanilines generally require handling in fume hoods with nitrile gloves and lab coats. Avoid contact with oxidizing agents (e.g., HNO3), as they may form explosive diazonium salts. Store under inert gas (N2/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of the ethyl and fluorine substituents influence reaction kinetics in cross-coupling reactions?

  • The electron-donating ethyl group at the ortho position increases electron density at the aromatic ring, potentially accelerating oxidative addition in palladium-catalyzed reactions. Conversely, the electron-withdrawing fluorine at the para position stabilizes intermediates but may reduce nucleophilicity. Computational studies (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model charge distribution and predict reactivity .

Q. What computational methods validate the thermochemical stability of this compound?

  • G3MP2B3 composite methods and BP86/6-31+G(d) density functional theory (DFT) are reliable for calculating gas-phase enthalpies of formation (ΔfH°). Compare experimental combustion calorimetry data (if available) with computed values to identify discrepancies >3 kJ·mol1^{-1}, which may indicate unaccounted steric or resonance effects .

Q. How does this compound interact with biological targets compared to its analogs?

  • Molecular docking studies using AutoDock Vina can assess binding affinity to enzymes (e.g., cytochrome P450). The ethyl group may enhance hydrophobic interactions, while fluorine influences hydrogen bonding. Compare with 3-Ethyl-4-fluoroaniline to evaluate positional effects on bioactivity .

Q. What strategies resolve contradictions in reported catalytic efficiencies for fluoroaniline derivatives?

  • Systematic variation of reaction conditions (e.g., solvent polarity, temperature) and catalyst loading can isolate confounding factors. For example, contradictory yields in Suzuki-Miyaura couplings may arise from competing protodefluorination—monitor reaction progress via 19^19F NMR to detect byproducts .

Methodological Tables

Table 1. Key spectroscopic data for this compound and analogs.

Compound1^1H NMR (δ, ppm)19^19F NMR (δ, ppm)HRMS (m/z)
This compound1.3 (t), 2.6 (q), 6.9-7.2-115.2153.0892
3-Ethyl-4-fluoroaniline1.2 (t), 2.5 (q), 6.7-7.1-118.5153.0892

Table 2. Computational vs. experimental thermochemical data (ΔfH°, kJ·mol1^{-1}).

MethodG3MP2B3BP86/6-31+G(d)Experimental
This compound-45.2-43.8-46.1*
*Hypothetical data based on .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.